2-Chloro-2-(2,4-difluorophenyl)acetonitrile
Overview
Description
2-Chloro-2-(2,4-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N. It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a chloro group and two fluorine atoms on the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(2,4-difluorophenyl)acetonitrile typically involves the reaction of 2,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a cyano group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in maintaining consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(2,4-difluorophenyl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like amines, ethers, or thioethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-2-(2,4-difluorophenyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(2,4-difluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2’,4’-difluoroacetophenone: A structurally similar compound with a ketone group instead of a nitrile group.
2-Chloro-2,2-difluoroacetophenone: Another similar compound with two fluorine atoms on the phenyl ring and a ketone group.
Uniqueness
2-Chloro-2-(2,4-difluorophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of both chloro and nitrile groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-2-(2,4-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-7(4-12)6-2-1-5(10)3-8(6)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFUIFMIMGJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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